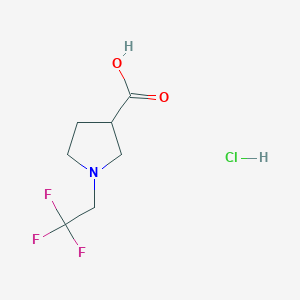

1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve various strategies, including cyclization reactions, as seen in the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids where an azide intermediate is cyclized to form the pyridone structure . Similarly, the synthesis of 1-(3-Chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid involves cyclization of a hydrazine derivative with a diketone . These methods could potentially be adapted for the synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often characterized by X-ray crystallography, as seen in the coordination polymers with pyridine-2,4,6-tricarboxylic acid . The structure of pyrrolidine derivatives can be influenced by the nature of substituents and the reaction conditions. For instance, the presence of a trifluoromethyl group can increase the electrophilicity of adjacent carbonyl groups, as observed in the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including decarboxylation and nitrosation, as demonstrated in the study of 1-acyl-2-pyrrolidone-3-carboxylic acids . The presence of electron-withdrawing groups such as trifluoromethyl can influence the reactivity and regioselectivity of these reactions. For example, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones leads to regioisomeric pyrrolopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be deduced from their reactivity patterns and the nature of their substituents. For example, the presence of a trifluoromethyl group can significantly alter the acidity and reactivity of carboxylic acids, as seen in the synthesis of ketones from carboxylic acids using 2-(trifluoromethylsulfonyloxy)pyridine . The hydrolytic synthesis of lanthanide(III) complexes with pyridine-2,6-dicarboxylic acid also highlights the role of the carboxylate group in coordination chemistry .

Applications De Recherche Scientifique

Environmental Contamination and Treatment

- Perfluoroalkyl Acids in the Environment : Research has highlighted the prevalence of perfluoroalkyl acids (PFAs), including carboxylic and sulfonic acids, in water and wastewater. These studies shed light on the environmental distribution, treatment challenges, and the need for efficient removal methods, such as filtration and sorption technologies. This context could be relevant for understanding the environmental impact and treatment options for related compounds, including 1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride (Rayne & Forest, 2009).

Industrial and Chemical Applications

- Organic Acids in Industrial Processes : A comprehensive review discussed the roles of various organic acids, including carboxylic acids, in industrial applications, such as acidizing operations in oil and gas extraction. These insights into the use of organic acids for removing formation damage and enhancing production efficiency might offer parallels for the industrial applications of 1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride (Alhamad et al., 2020).

Biomedical Research

- Pyrrolidine Compounds in Drug Discovery : The pyrrolidine ring, a core structure in many biologically active compounds, has been extensively studied for its pharmaceutical applications. This research can inform the potential medical or drug discovery applications of pyrrolidine derivatives, including 1-(2,2,2-Trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride. The versatility of the pyrrolidine scaffold in medicinal chemistry underscores its utility in developing compounds with varied biological activities (Li Petri et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)4-11-2-1-5(3-11)6(12)13;/h5H,1-4H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSAGUXAENKKHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N2,N6-bis(6-fluorobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2547581.png)

![4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2547584.png)

![Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2547589.png)

![N-(2,4-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2547594.png)

![N-cyclopentyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547598.png)